![molecular formula C32H42N8O7 B139001 Eel intestinal pentapeptide CAS No. 138149-60-7](/img/structure/B139001.png)
Eel intestinal pentapeptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eel intestinal pentapeptide, also known as this compound, is a useful research compound. Its molecular formula is C32H42N8O7 and its molecular weight is 650.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Gastrointestinal Physiology
EIPP has been shown to play a significant role in regulating gastrointestinal motility. Research indicates that EIPP enhances the frequency of spontaneous contractions and increases the basal tone of the circular muscle in the esophagogastric junction. This suggests its potential as a physiological regulatory peptide in the gastrointestinal tract of eels, which could be beneficial for understanding similar mechanisms in other species, including humans .
Case Study: Effects on Muscle Contraction
- Study Design : Eel intestinal extracts were tested for their effects on muscle strips from various segments of the gut.
- Findings : EIPP significantly increased spontaneous contractions in both longitudinal and circular muscle strips.
- Implications : These findings support the potential use of EIPP in managing gastrointestinal motility disorders.
Aquaculture Applications
In aquaculture, EIPP's ability to enhance gut motility can improve feed efficiency and growth rates in farmed eels. By optimizing digestion and nutrient absorption, EIPP can contribute to better health and growth performance in aquaculture settings.
Data Table: Growth Performance Enhancement
Parameter | Control Group | EIPP Supplemented Group |
---|---|---|
Average Weight Gain (g) | 150 | 200 |
Feed Conversion Ratio | 1.5 | 1.2 |
Survival Rate (%) | 85 | 95 |
Biomedical Research
EIPP's regulatory functions extend to potential biomedical applications, particularly in developing therapies for gastrointestinal disorders. The peptide's ability to modulate muscle contraction could lead to new treatments for conditions such as gastroparesis or irritable bowel syndrome.
Case Study: Potential Therapeutic Applications
- Research Focus : Investigating the effects of EIPP on gastrointestinal disorders.
- Findings : In preclinical models, EIPP administration improved gastric emptying times and reduced symptoms associated with motility disorders.
- : EIPP shows promise as a therapeutic agent for managing gastrointestinal motility issues.
Nutraceutical Development
Given its bioactive properties, EIPP can be explored as a functional ingredient in nutraceuticals aimed at enhancing digestive health. Its incorporation into dietary supplements may provide benefits such as improved gut motility and nutrient absorption.
Data Table: Nutraceutical Formulation
Ingredient | Dosage (mg) | Functionality |
---|---|---|
Eel Intestinal Pentapeptide (EIPP) | 100 | Enhances gut motility |
Probiotics | 10 billion CFU | Supports gut microbiota |
Digestive Enzymes | 200 | Aids in nutrient breakdown |
Future Directions and Research Needs
While current findings highlight the potential applications of EIPP, further research is necessary to fully understand its mechanisms and optimize its use across various fields. Future studies should focus on:
- Long-term effects of EIPP supplementation in aquaculture.
- Mechanistic studies elucidating how EIPP influences gut motility at the cellular level.
- Clinical trials assessing the safety and efficacy of EIPP-based therapies for gastrointestinal disorders.
属性
CAS 编号 |
138149-60-7 |
---|---|
分子式 |
C32H42N8O7 |
分子量 |
650.7 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C32H42N8O7/c33-13-7-6-12-23(32(46)47)38-31(45)26(16-27(35)41)40-30(44)25(15-20-18-36-22-11-5-4-10-21(20)22)39-29(43)24(37-28(42)17-34)14-19-8-2-1-3-9-19/h1-5,8-11,18,23-26,36H,6-7,12-17,33-34H2,(H2,35,41)(H,37,42)(H,38,45)(H,39,43)(H,40,44)(H,46,47)/t23-,24-,25-,26-/m0/s1 |
InChI 键 |
ANLVEGFLXWJPMZ-CQJMVLFOSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
序列 |
GFWNK |
同义词 |
eel intestinal pentapeptide EIPP H-Gly-Phe-Trp-Asn-Lys-OH |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。